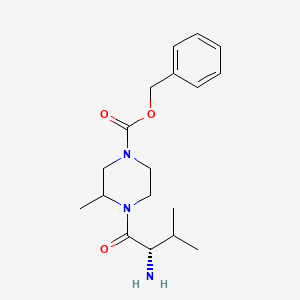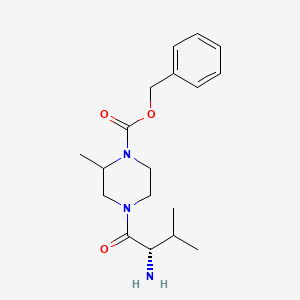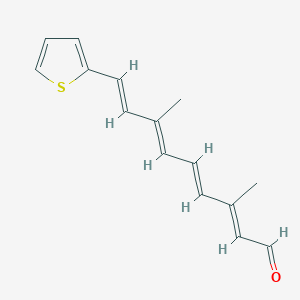
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal is a synthetic compound that belongs to the class of retinal analogs. It is characterized by its unique structure, which includes a thiophene ring and multiple conjugated double bonds. This compound is primarily used in scientific research due to its ability to modify the spectral and kinetic characteristics of microbial rhodopsin optogenetic tools .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal typically involves the use of anhydrous solvents and specific reaction conditions to ensure high purity and yield. One common method includes the use of anhydrous dimethylformamide (DMF) and anhydrous toluene as solvents . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of more reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol and toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions may produce more reduced forms of the compound.
Scientific Research Applications
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal involves its interaction with microbial rhodopsin optogenetic tools. The compound modifies the spectral and kinetic characteristics of these tools, allowing for precise control of light-activated biological processes . The molecular targets and pathways involved include the retinal-binding sites of rhodopsin proteins, which are crucial for their function in optogenetics.
Comparison with Similar Compounds
Similar Compounds
9-Pyrrolidin-1-yl-nona-2,4,6,8-tetraenal: Another retinal analog with similar structural features.
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal: A compound with a similar conjugated system but different aromatic ring.
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile: A compound with a similar conjugated system and additional functional groups.
Uniqueness
3,7-Dimethyl-9-thiophen-2-yl-nona-2,4,6,8-tetraenal is unique due to its thiophene ring, which imparts distinct spectral and kinetic properties. This uniqueness makes it particularly valuable in optogenetic research, where precise control of light-activated processes is essential .
Properties
Molecular Formula |
C15H16OS |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-thiophen-2-ylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C15H16OS/c1-13(5-3-6-14(2)10-11-16)8-9-15-7-4-12-17-15/h3-12H,1-2H3/b6-3+,9-8+,13-5+,14-10+ |
InChI Key |
INVNMJPVYFBXSG-JTOSQBKSSA-N |
Isomeric SMILES |
C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=CS1 |
Canonical SMILES |
CC(=CC=O)C=CC=C(C)C=CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B12326841.png)


![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)
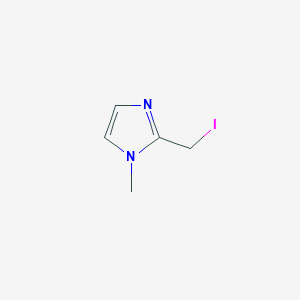
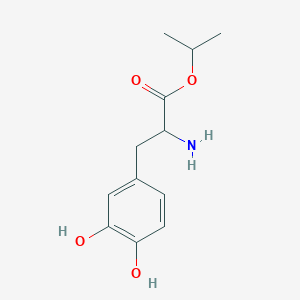
![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)

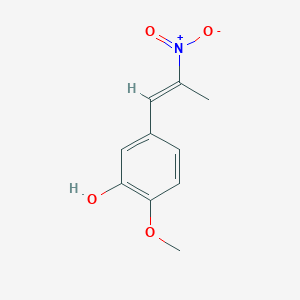
![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)

